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molecular formula C11H12FNO2 B3380226 N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide CAS No. 186036-07-7

N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide

Cat. No. B3380226
M. Wt: 209.22 g/mol
InChI Key: AWFWQFVIIBYOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172102B2

Procedure details

1-(2-Fluorophenyl)-1-acetamido-2-propanone (3.13 g) and malononitrile (1.49 g) were dissolved in methanol (15 ml) and the solution was stirred under ice-cooling. Then, 55% aqueous solution of potassium hydroxide was added to the above solution to adjust to pH 10. The reaction mixture was then warmed and stirred at 55-60° C. for 0.5 hour. After cooling, the reaction mixture was poured into iced water and the resulting crystals were collected by filtration. This crude crystalline product was recrystallized from methanol-water and, further, from benzene to provide the title compound as colorless crystals (0.72 g). m.p. 117-118° C.
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH:12]C(=O)C)[C:9](=O)[CH3:10].[C:16](#[N:20])[CH2:17][C:18]#[N:19].[OH-].[K+].O>CO>[NH2:19][C:18]1[NH:12][C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[F:1])=[C:9]([CH3:10])[C:17]=1[C:16]#[N:20] |f:2.3|

Inputs

Step One
Name
Quantity
3.13 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C(C)=O)NC(C)=O
Name
Quantity
1.49 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed
STIRRING
Type
STIRRING
Details
stirred at 55-60° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
This crude crystalline product was recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
NC=1NC(=C(C1C#N)C)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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